1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol
Overview
Description
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an allyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and aldehydes or ketones under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiols or disulfides under basic conditions.
Formation of Allyl Ether Moiety: The final step involves the reaction of the sulfanyl-benzoxazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The allyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted allyl ether derivatives.
Scientific Research Applications
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Uniqueness
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is unique due to its combination of a benzoxazole ring, a sulfanyl group, and an allyl ether moiety, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-16-8-10(15)9-18-13-14-11-5-3-4-6-12(11)17-13/h2-6,10,15H,1,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIMYXFWJHANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CSC1=NC2=CC=CC=C2O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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